2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of a triazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the triazole-piperidine intermediate with a trifluoromethylpyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions and can inhibit the activity of metalloenzymes. The piperidine ring may interact with neurotransmitter receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Similar triazole structure but different functional groups.
1-(2H-1,2,3-Triazol-2-yl)ethanol: Contains a triazole ring and an alcohol group.
3-(Trifluoromethyl)pyridine: Shares the trifluoromethylpyridine moiety but lacks the triazole and piperidine rings.
Uniqueness
2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c17-16(18,19)14-4-1-5-20-15(14)25-12-13-3-2-8-23(11-13)9-10-24-21-6-7-22-24/h1,4-7,13H,2-3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGUZRWBJZUJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2N=CC=N2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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